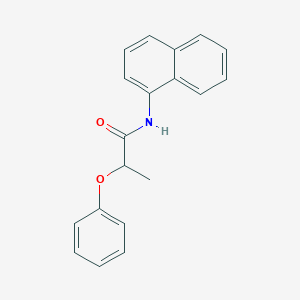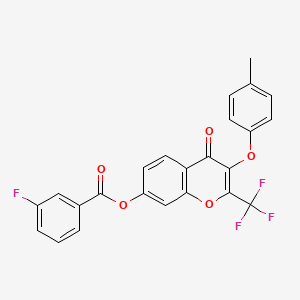
(4-Morpholin-4-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Morpholin-4-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone is a complex organic compound that features both morpholine and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholin-4-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone typically involves the reaction of morpholine derivatives with thiophene-based compounds. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Morpholin-4-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
(4-Morpholin-4-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of (4-Morpholin-4-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds share the morpholine and sulfonyl groups but have different core structures.
2-Chloro-4,6-di(morpholin-4-yl)-1,3,5-triazine: This compound also features morpholine rings but has a triazine core instead of a thiophene core.
Uniqueness
What sets (4-Morpholin-4-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone apart is its unique combination of morpholine and thiophene rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
IUPAC Name |
(4-morpholin-4-ylsulfonylthiophen-2-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S3/c16-13(14-3-7-20-8-4-14)12-9-11(10-21-12)22(17,18)15-1-5-19-6-2-15/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVTYDZRMGDQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-5-[(3-chlorophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5167486.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methoxy-N,3-dimethylbenzamide](/img/structure/B5167500.png)
![(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5167506.png)
![4-methyl-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B5167508.png)
![N-(3-acetylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5167510.png)

![2-[(4-ethoxybenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5167535.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5167537.png)
![Methyl 4-{2,5-dioxo-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B5167544.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5167550.png)
![4-benzyl-1-{3-[1-(2-thienylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5167566.png)
![(5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5167571.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,5-dimethyl-3-furamide](/img/structure/B5167577.png)
